molecular formula C22H20N4O4S B2508129 ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate CAS No. 537667-82-6

ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate

Cat. No.: B2508129
CAS No.: 537667-82-6
M. Wt: 436.49
InChI Key: DQDWGFDVSSESNK-UHFFFAOYSA-N
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Description

The compound is a derivative of indole , a versatile and common nitrogen-based heterocyclic scaffold frequently used in the synthesis of various organic compounds . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions of functionalized enamines . High yield and operational simplicity are the main features of these synthetic procedures .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrimido[5,4-b]indole core, which is a bicyclic system containing a pyrimidine ring fused with an indole ring .


Chemical Reactions Analysis

The compound, being an indole derivative, is likely to undergo reactions typical of indoles. These can include electrophilic substitution due to excessive π-electrons delocalization .

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, it’s known that some indole derivatives selectively stimulate Toll-like receptor 4 (TLR4) in human and mouse cells .

Future Directions

The compound’s potential for various biological activities suggests it could be further explored for therapeutic applications. The development of new synthetic routes and the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds could lead to promising new heterocycles with chemical and biomedical relevance .

Properties

IUPAC Name

ethyl 4-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-3-30-21(29)13-8-10-14(11-9-13)23-17(27)12-31-22-25-18-15-6-4-5-7-16(15)24-19(18)20(28)26(22)2/h4-11,24H,3,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDWGFDVSSESNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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